2-Amino-4,6-dimethylnicotinic acid
Overview
Description
2-Amino-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring
Mechanism of Action
Mode of Action
2-Amino-4,6-dimethylnicotinic acid can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking aldehyde carbon . It’s also shown that on boiling this compound arylamides with triethyl orthoformate in acetic anhydride, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed .
Biochemical Pathways
It’s known that on reaction with urea or ammonium thiocyanate, the ethyl ester or anilides of this compound are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively .
Result of Action
Derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, which are formed from this compound, are of interest as biologically active compounds .
Action Environment
It’s known that the chemical reactions involving this compound can be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It has been shown that when 2-Amino-4,6-dimethylnicotinic acid is boiled with triethyl orthoformate in acetic anhydride, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed . This suggests that this compound may interact with these and potentially other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that it can form derivatives when reacted with certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethylnicotinic acid typically involves the reaction of ethyl 2-amino-4,6-dimethylnicotinate with various reagents. One common method includes the condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, followed by heating with urea or ammonium thiocyanate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Condensation Reactions: Reacts with triethyl orthoformate and arylamines to form pyrido[2,3-d]pyrimidines.
Cyclization Reactions: Forms pyrido[2,3-d]pyrimidines upon heating with urea or ammonium thiocyanate.
Common Reagents and Conditions
Triethyl Orthoformate: Used in condensation reactions.
Urea or Ammonium Thiocyanate: Used in cyclization reactions.
Major Products
Pyrido[2,3-d]pyrimidines: Formed from condensation and cyclization reactions.
Scientific Research Applications
2-Amino-4,6-dimethylnicotinic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinic Acid: A precursor in the synthesis of 2-Amino-4,6-dimethylnicotinic acid.
4-Amino-2-phenylpyrimidines: Similar in structure and investigated for their biological activities.
Uniqueness
This compound is unique due to the presence of both amino and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives .
Biological Activity
2-Amino-4,6-dimethylnicotinic acid (ADMN) is a derivative of nicotinic acid characterized by an amino group at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its molecular formula is C_8H_10N_2O_2, with a molar mass of approximately 178.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and anti-inflammatory properties.
The biological activity of ADMN primarily involves its interaction with various biological targets:
- Enzyme Inhibition : ADMN can bind to active sites on enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
- Cytotoxicity : Studies have shown that ADMN exhibits significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutic agents like Doxorubicin .
- Chemical Reactivity : The compound undergoes various chemical reactions, including substitution and condensation reactions, leading to the formation of biologically active derivatives such as pyrido[2,3-d]pyrimidines .
Biological Activities
ADMN has been investigated for several biological activities:
- Anticancer Activity : Research indicates that ADMN demonstrates exceptional cytotoxicity against breast cancer cell lines. Its derivatives have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Properties : Preliminary studies suggest that ADMN may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
- Antioxidant Activity : The compound has also been studied for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of ADMN:
- Cytotoxicity Study :
- Photophysical Properties :
-
Synthesis and Derivatives :
- Research on the synthesis of ADMN and its derivatives demonstrated that they could be converted into various biologically active compounds through reactions with urea or ammonium thiocyanate, highlighting their versatility in drug development.
Comparison with Similar Compounds
ADMN shares structural similarities with other nicotinic acid derivatives. The following table summarizes key comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminonicotinic Acid | Contains only one amino group | Lacks methyl groups affecting solubility |
6-Methylnicotinic Acid | Contains a methyl group at position six | Does not have an amino group |
3-Aminonicotinic Acid | Amino group at position three | Different reactivity due to substitution position |
2-Amino-6-methylisonicotinic Acid | Isomer with different methyl positioning | Varies in biological activity compared to ADMN |
The dual substitution pattern of ADMN imparts distinct chemical properties compared to its analogs, influencing both solubility and interaction profiles with biological targets.
Properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZJLJVSFQXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967302 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-01-2 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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